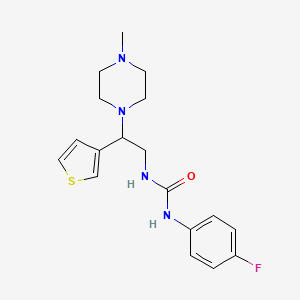

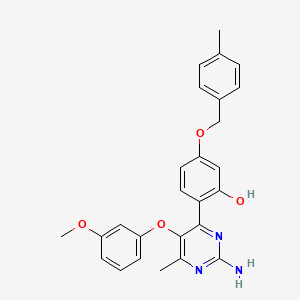

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains two nitrogen atoms and one oxygen atom . It belongs to the group of most frequently studied compounds due to their high biological activity and good stability .

Synthesis Analysis

New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′ -diacylhydrazines . Then, bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives .Molecular Structure Analysis

The structures of all products were confirmed by typical spectroscopic methods including 1H and 13C NMR, and HRMS .Chemical Reactions Analysis

The ester derivatives were subsequently hydrolyzed in an aqueous methanol solution . The cleavage of the ester group resulted in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis (carboxymethyl)amino groups in satisfactory yields .Scientific Research Applications

Synthesis and Characterization

One significant area of application involves the synthesis of tetrahydrothiophene 1,1-dioxides fused to oxazolidin-2-one and morpholin-2-one fragments. This research focuses on studying the reactivity of cis- and trans-isomeric amino alcohols toward cyclizing agents, leading to the formation of morpholin-2-ones and oxazolidin-2-ones, among other products (Palchikov, Zarovnaya, & Dul’nev, 2018). Such studies underscore the potential of using similar chemical scaffolds in synthesizing new heterocyclic compounds, which could be beneficial in drug discovery and material science.

Electrophoretic and Biocompatible Applications

Further research explores the design of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, highlighting the synthesis of polymers with pendent sulfone groups. This work demonstrates the capability to selectively coat polymeric sulfones on stainless steel anodes and investigates hybridization with bioactive glass for potential biomedical applications (Hayashi & Takasu, 2015). The implications of such research could extend to the development of new materials for medical implants and drug delivery systems.

Antimicrobial Activity

The search for new antimicrobial agents led to the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety, showcasing some compounds' moderate to good antimicrobial activity (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012). This line of research is critical for addressing the growing concern of antibiotic resistance, suggesting that compounds with similar structural features could serve as leads in developing new antimicrobial drugs.

Advanced Synthetic Methods

In addition to applications in drug development and material science, research on these compounds contributes to advancing synthetic methods. Studies on mild and safer preparative methods for nonsymmetrical sulfamides via N-sulfamoyloxazolidinone derivatives highlight improved synthetic methodologies that are safer and more convenient for large-scale preparation (Borghese et al., 2006). Such advancements are crucial for both academic research and industrial processes, where efficiency and safety are paramount.

Future Directions

Properties

IUPAC Name |

N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN4O6S/c19-14-1-3-15(4-2-14)30(26,27)23-9-12-29-16(23)13-21-18(25)17(24)20-5-6-22-7-10-28-11-8-22/h1-4,16H,5-13H2,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUHBSMAVIJJLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2746106.png)

![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2746108.png)

![1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B2746114.png)

![2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2746116.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2746117.png)

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746124.png)